An In-depth Technical Guide to 2-Bromo-6-chloro-3-propoxybenzoic acid: Structure, Properties, and Synthetic Considerations
An In-depth Technical Guide to 2-Bromo-6-chloro-3-propoxybenzoic acid: Structure, Properties, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-6-chloro-3-propoxybenzoic acid is a polysubstituted aromatic carboxylic acid of significant interest as a building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring ortho-bromo and chloro substituents flanking a carboxylic acid, alongside a meta-propoxy group, imparts specific steric and electronic properties that are valuable in the design of complex molecules. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, plausible synthetic routes, and analytical methodologies. Given the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs and predictive models to offer scientifically grounded insights for its application in research and development.
Molecular Structure and Chemical Identity
2-Bromo-6-chloro-3-propoxybenzoic acid is characterized by a benzene ring substituted with five different groups: a carboxylic acid, a bromine atom, a chlorine atom, a propoxy group, and a hydrogen atom. The ortho-positioning of the bulky bromine and chlorine atoms relative to the carboxylic acid group creates significant steric hindrance, which can influence its reactivity and conformational preferences.
Key Identifiers:
| Parameter | Value | Source |
| IUPAC Name | 2-bromo-6-chloro-3-propoxybenzoic acid | Advanced ChemBlocks[1] |
| CAS Number | 2404734-27-4 | Advanced ChemBlocks[1] |
| Molecular Formula | C₁₀H₁₀BrClO₃ | Advanced ChemBlocks[1] |
| Molecular Weight | 293.54 g/mol | Advanced ChemBlocks[1] |
| SMILES | O=C(O)C1=C(Cl)C=CC(OCCC)=C1Br | Advanced ChemBlocks[1] |
Structural Diagram:
Caption: Chemical structure of 2-Bromo-6-chloro-3-propoxybenzoic acid.
Physicochemical Properties
Predicted Physicochemical Properties:
| Property | Predicted Value | Basis for Prediction / Comments |
| Melting Point | > 150 °C | Based on the melting point of 2-bromo-6-chlorobenzoic acid (144-152 °C)[2]. The addition of the propoxy group is expected to increase the molecular weight and potentially alter crystal packing, likely resulting in a higher melting point. |
| Boiling Point | > 320 °C | The predicted boiling point for the related 2-bromo-6-chlorobenzoic acid is 315.9 ± 27.0 °C[2]. The presence of the propoxy group will increase this value. |
| pKa | ~1.5 - 2.5 | The predicted pKa for 2-bromo-6-chlorobenzoic acid is 1.62 ± 0.10[2]. The electron-withdrawing effects of the ortho-bromo and -chloro substituents significantly increase the acidity of the carboxylic acid compared to benzoic acid (pKa ≈ 4.2). The meta-propoxy group is a weak electron-donating group and is expected to have a minor acid-weakening effect. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, methanol, ethyl acetate). | The carboxylic acid group provides some water solubility, but the large, substituted aromatic ring makes it predominantly lipophilic. Solubility in nonpolar solvents like hexane is expected to be low. |
| LogP | ~3.5 | The octanol-water partition coefficient (LogP) is predicted to be in this range, indicating a high degree of lipophilicity, which is an important parameter in drug design for membrane permeability. |
Synthesis and Manufacturing
While a specific, published synthetic route for 2-Bromo-6-chloro-3-propoxybenzoic acid is not available, a plausible and logical synthetic strategy can be devised based on established organic chemistry principles for substituted benzoic acids. A likely precursor for this synthesis is 2-bromo-6-chloro-3-propoxybenzaldehyde.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 2-Bromo-6-chloro-3-propoxybenzoic acid.
Step-by-Step Methodological Considerations
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Step 1: Propoxylation of 2-Chloro-3-hydroxybenzaldehyde. The synthesis would likely commence with the etherification of the hydroxyl group of a suitable starting material like 2-chloro-3-hydroxybenzaldehyde. This is typically achieved via a Williamson ether synthesis, reacting the starting phenol with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone or dimethylformamide (DMF). The base deprotonates the phenol, forming a phenoxide that acts as a nucleophile to displace the halide from the propyl halide.
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Step 2: Electrophilic Aromatic Bromination. The resulting 2-chloro-3-propoxybenzaldehyde would then undergo electrophilic aromatic bromination. The directing effects of the substituents on the ring are crucial here. The aldehyde group is a meta-director and deactivating, while the chloro and propoxy groups are ortho, para-directors. The ortho position to the activating propoxy group (and meta to the aldehyde) is the most likely site for bromination. A common brominating agent is N-bromosuccinimide (NBS) in the presence of an acid catalyst.
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Step 3: Oxidation of the Aldehyde. The final step is the oxidation of the aldehyde group of 2-bromo-6-chloro-3-propoxybenzaldehyde to a carboxylic acid. This is a standard transformation in organic synthesis. A variety of oxidizing agents can be employed, such as potassium permanganate (KMnO₄) in a basic solution, or a milder oxidant like sodium chlorite (NaClO₂) in the presence of a scavenger to avoid side reactions.
Analytical and Spectroscopic Characterization
The structural elucidation and purity assessment of 2-Bromo-6-chloro-3-propoxybenzoic acid would rely on a combination of spectroscopic and chromatographic techniques.
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the propoxy group (a triplet for the -CH₂- protons adjacent to the oxygen, a sextet for the central -CH₂- group, and a triplet for the terminal -CH₃ group), and a broad singlet for the carboxylic acid proton. The chemical shifts and coupling constants of the aromatic protons would confirm the substitution pattern.
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¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbon of the carboxylic acid (typically in the 165-185 ppm range), the aromatic carbons (with those attached to electronegative atoms like Br, Cl, and O shifted downfield), and the three distinct carbons of the propoxy group.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and various C-O, C-Cl, and C-Br stretching vibrations, as well as aromatic C-H and C=C absorptions.
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Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a nearly 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in a nearly 3:1 ratio) would result in a characteristic isotopic cluster for the molecular ion, providing definitive evidence for the presence of these halogens.
Chromatographic Purity Assessment
A generalized High-Performance Liquid Chromatography (HPLC) method for purity determination is outlined below.
Protocol: HPLC Purity Analysis
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Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for this type of analysis.
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Mobile Phase: A gradient elution is typically employed.
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Mobile Phase A: 0.1% trifluoroacetic acid (TFA) or formic acid in water.
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Mobile Phase B: Acetonitrile or methanol.
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Gradient Program: A linear gradient from a low to a high percentage of Mobile Phase B over 15-20 minutes is a good starting point (e.g., 10% B to 90% B).
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Flow Rate: 1.0 mL/min.
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Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 254 nm.
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Sample Preparation: The sample is dissolved in a suitable solvent, such as the mobile phase, at a concentration of approximately 1 mg/mL and filtered through a 0.45 µm syringe filter before injection.
Rationale: This reverse-phase HPLC method separates compounds based on their hydrophobicity. The acidic modifier in the mobile phase ensures that the carboxylic acid group is protonated, leading to better peak shape and retention.
Applications in Drug Development and Research
Substituted benzoic acids are a cornerstone in medicinal chemistry, serving as scaffolds for a wide range of therapeutic agents. While specific biological activities for 2-Bromo-6-chloro-3-propoxybenzoic acid are not yet documented, its structural features suggest several potential applications:
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As a Synthetic Intermediate: This compound is primarily valuable as a complex building block. The different substituents (Br, Cl, COOH, O-propyl) provide multiple handles for further chemical modifications, allowing for the construction of more elaborate molecules. The halogens, for instance, can be utilized in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds.
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Potential Biological Activity: Halogenated aromatic compounds are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[3]. The specific substitution pattern of this molecule could lead to novel interactions with biological targets.
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Prodrug Strategies: The carboxylic acid group can be esterified to create prodrugs with improved pharmacokinetic properties, such as increased lipophilicity for better membrane permeability. These ester prodrugs can then be hydrolyzed in vivo by esterases to release the active carboxylic acid.
Safety and Handling
Specific toxicological data for 2-Bromo-6-chloro-3-propoxybenzoic acid is not available. Therefore, it should be handled with the care afforded to a novel chemical of unknown toxicity. The safety precautions should be based on data from structurally related compounds, such as other halogenated benzoic acids.
General Safety Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. Keep the container tightly sealed.
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Toxicity (Inferred): Based on related compounds like 2-bromo-6-chlorobenzoic acid, this compound may be toxic if swallowed and may cause skin and eye irritation[4].
Conclusion
2-Bromo-6-chloro-3-propoxybenzoic acid is a structurally complex and synthetically valuable molecule. While direct experimental data is currently limited, its properties and reactivity can be reasonably inferred from the principles of organic chemistry and data from analogous compounds. Its polysubstituted nature makes it an attractive building block for the synthesis of novel compounds in drug discovery and materials science. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential.
References
- BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-6-chlorobenzoic Acid.
- Advanced ChemBlocks. (2026, February 7). 2-Bromo-6-chloro-3-propoxybenzoic acid.
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- PubChem. (n.d.). 2-Bromo-6-chlorobenzoic acid.
- PubChem. (n.d.). 2-Bromo-6-hydroxybenzoic acid.
- Eureka | Patsnap. (2016, March 23). Synthesis method of 2-chloro-6-bromo-p-nitrobenzoic acid.
- ECHEMI. (n.d.). 38876-70-9, 2-Bromo-6-hydroxybenzoic acid Formula.
- Sigma-Aldrich. (n.d.). 2-Bromo-3-nitrobenzoic acid technical grade, 90%.
- PubChem. (n.d.). 2-Bromo-4-chloro-6-nitrobenzoic acid.
- Google Patents. (n.d.). CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.
- BenchChem. (2025). Technical Support Center: Synthesis of 2-Bromo-3,6-dichlorobenzyl alcohol.
- BenchChem. (n.d.). Biological Activities of 2-Acetylbenzoic Acid Derivatives: A Technical Overview for Drug Discovery Professionals.
